molecular formula C20H24N6O4S B2520197 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine CAS No. 1040679-82-0

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

Cat. No. B2520197
CAS RN: 1040679-82-0
M. Wt: 444.51
InChI Key: ZTGOMUJSDYIEDW-UHFFFAOYSA-N
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Description

The compound "1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry. Piperazine derivatives are known for their versatility and have been used in the synthesis of various pharmacologically active compounds. The presence of the sulfonyl group and the tetrazolylmethyl moiety in the compound suggests potential for interactions with biological targets.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the interaction of piperazine with 4,4'-sulfonyldiphenol in methanol at ambient temperature can yield a salt with a channel structure, as demonstrated in the synthesis of piperazin-1,4-diium di(4,4'-sulfonyldiphenolate) . This suggests that similar conditions could be used to synthesize the compound , with appropriate modifications to incorporate the dimethoxyphenyl and phenyltetrazolylmethyl groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can form multiple hydrogen bonds. In the case of the piperazin-1,4-diium di(4,4'-sulfonyldiphenolate), the cations act as hydrogen-bond donors, forming stacks that enclose channels . This structural feature could be relevant to the compound of interest, as the ability to form hydrogen bonds can significantly influence its interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. The synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, for example, has been shown to yield compounds with high affinities for serotonin receptors . This indicates that the sulfonyl and phenyl groups on the piperazine ring can be modified to target specific receptors, which could be applicable to the synthesis and functionalization of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on the substituents attached to the piperazine ring. For example, novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have been synthesized and characterized by IR, 1H and 13C NMR, and mass spectral studies . These compounds exhibited significant antimicrobial activities, suggesting that the compound may also possess distinct physical and chemical properties that could be characterized using similar analytical techniques and may have biological activity.

Scientific Research Applications

Anticancer and Antiproliferative Activities

Compounds with piperazine substituents, such as those studied within the international program "NCI-60 Human Tumor Cell Lines Screen," have shown effectiveness against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. The effectiveness of these compounds indicates their potential utility in anticancer research and treatment development (Kostyantyn Turov, 2020).

Another study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated their antiproliferative effect against four human cancer cell lines, further supporting the potential application of piperazine derivatives in cancer research (L. Mallesha et al., 2012).

Antibacterial Activities

Piperazine derivatives have also shown promise in antimicrobial applications. Novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and demonstrated to exhibit antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents (Wu Qi, 2014).

Antioxidant Activities

Research into the antioxidant activity of 1-aryl/aralkyl piperazine derivatives with xanthine moiety has highlighted their potential in combating oxidative stress, a factor in many diseases. These compounds were shown to exhibit significant antioxidant properties in various assays, suggesting their utility in the development of antioxidant therapies (L. Andonova et al., 2014).

Enzyme Inhibition and Biological Screening

Further studies on piperazine derivatives include their role in enzyme inhibition and biological screening for various pharmacological activities. For instance, 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been developed and characterized as adenosine A2B receptor antagonists, demonstrating high affinity and selectivity. This indicates the potential for piperazine derivatives in the development of new therapeutic agents targeting the adenosine A2B receptor (T. Borrmann et al., 2009).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-[(1-phenyltetrazol-5-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-29-18-9-8-17(14-19(18)30-2)31(27,28)25-12-10-24(11-13-25)15-20-21-22-23-26(20)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGOMUJSDYIEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine

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